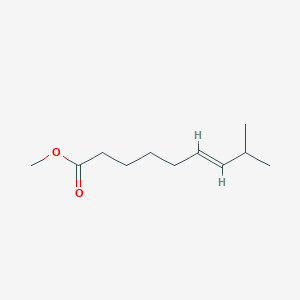

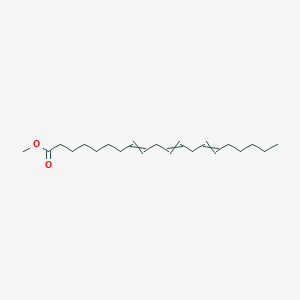

Methyl (E)-8-methylnon-6-enoate

Overview

Description

The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its major uses .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications

Synthesis and Transformations

Methyl (E)-8-methylnon-6-enoate is a compound involved in the synthesis and transformation of various chemical structures. It serves as a versatile synthon for the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more. This is evident in the work of Pizzioli et al. (1998) who demonstrated its application in synthesizing multifunctional compounds (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Photochemical Reactions

The compound also plays a role in photochemical reactions. For instance, Baeckström (1978) investigated the photochemical transformations of methyl E- and Z-4,4,6-trimethyl-2,5-dienoate, a related compound, highlighting the diverse potential of such molecules in photochemical studies (Baeckström, 1978).

Natural Occurrence and Biodiversity

Studies like that by Nawrath et al. (2010) on the bacterial isolate Chitinophaga Fx7914, revealed the presence of various methyl esters including this compound. This demonstrates its occurrence in natural systems and potential relevance in studying biodiversity (Nawrath, Gerth, Müller, & Schulz, 2010).

Isotopic Studies

The compound has been used in isotopic studies, as shown by Markai et al. (2002) who used quantitative 2H NMR spectroscopy to determine the natural abundance site-specific 2H isotopic content of various compounds, including this compound (Markai, Marchand, Mabon, Baguet, Billault, & Robins, 2002).

Organic Synthesis

This compound is also utilized in organic synthesis. For instance, Brenna et al. (2012) used enoate reductases to develop a biocatalyzed approach for the synthesis of chiral drugs, indicating the compound's utility in pharmaceutical synthesis (Brenna, Gatti, Manfredi, Monti, & Parmeggiani, 2012).

Environmental and Green Chemistry

In the field of environmental and green chemistry, Vadgama et al. (2020) discussed the synthesis of a similar compound, methyl-12-hydroxyoctadec-9-enoate, using green chemistry principles. This highlights the potential of using this compound in sustainable chemical practices (Vadgama, Khatkhatay, Odaneth, & Lali, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl (E)-8-methylnon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNUXABWYPYWTB-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112375-54-9 | |

| Record name | 6-Nonenoic acid, 8-methyl-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112375549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

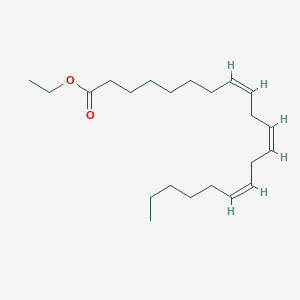

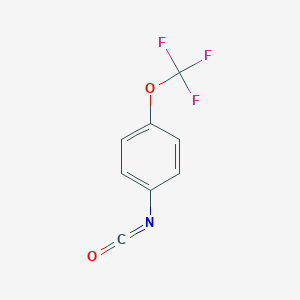

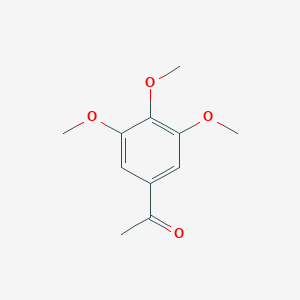

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)